molecular formula C20H19BrN2O3S2 B2557777 N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105215-02-8

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2557777
CAS No.: 1105215-02-8
M. Wt: 479.41
InChI Key: ORMZOLKEKGDEKP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide ( 1105215-02-8) is a high-purity organic complex of significant interest in modern pharmaceutical research and chemical synthesis . With a molecular formula of C20H19BrN2O3S2 and a molecular weight of 479.41 g/mol, this compound features a multi-functional structure combining a halogenated 4-bromophenyl group, a thiophene ring, and a sulfamoyl group substituted with a 4-ethylphenyl and a methyl group . This specific architecture is designed to enhance bioisosteric properties and stability within biological systems. The presence of the sulfamoyl group is particularly notable, as such functional groups are known for their ability to modulate enzymatic activities, making this compound a valuable building block in the development of inhibitor-based therapeutics . Current research trends in medicinal chemistry focus on creating substances with selective effects on target proteins and minimal side effects. In this context, this compound is considered a potential candidate for further investigation in therapeutic areas such as chronic inflammatory diseases and certain oncology research pathways . The synthesis of this complex molecule involves carefully calibrated reactions, often employing modern catalytic methods and high-efficacy reagents to ensure selective formation and optimal efficiency . This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S2/c1-3-14-4-10-17(11-5-14)23(2)28(25,26)18-12-13-27-19(18)20(24)22-16-8-6-15(21)7-9-16/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMZOLKEKGDEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Once the thiophene ring is prepared, it is functionalized with a carboxamide group through an amide coupling reaction. This step often requires the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for nucleophilic attack by the amine.

The bromophenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Various substituted thiophenes

Scientific Research Applications

Antibacterial Properties

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide belongs to the class of sulfonamide compounds, known for their antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, making them effective against a range of bacterial infections. Recent studies have shown that derivatives of thiophene carboxamides exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on sulfonamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including those from breast and colon cancers . Detailed biochemical studies are necessary to elucidate the mechanisms through which this compound interacts with cellular targets.

Antioxidant Activity

Recent investigations into thiophene derivatives have also highlighted their antioxidant properties. Compounds with similar structures have shown significant inhibition of oxidative stress markers in vitro, indicating potential applications in protecting cells from oxidative damage .

Material Science Applications

In addition to biological applications, this compound may find uses in materials science due to its unique electronic properties. Thiophene derivatives are often employed in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their ability to conduct electricity and their stability under various conditions.

Case Studies

  • Anticancer Evaluation : A study published in 2022 explored new sulfonamide derivatives that included similar structures to this compound. These compounds exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
  • Antibacterial Activity Assessment : Research conducted on various thiophene derivatives demonstrated that specific substitutions on the benzene ring significantly improved antibacterial activity against E. coli and other pathogens . This suggests that this compound could be optimized for enhanced efficacy through structural modifications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and sulfamoyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Insights :

  • Halogen Effects: Bromine in the target compound (vs.
  • Alkyl Chain Influence : The 4-butylphenyl group in introduces greater lipophilicity compared to the target’s 4-ethylphenyl, which may affect membrane permeability and metabolic stability .
  • Sulfamoyl vs. Sulfonyl : The sulfamoyl group in the target compound (N-linked) versus the sulfonyl group in (S-linked) alters hydrogen-bonding capacity, impacting enzyme inhibition profiles .

Biological Activity

N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, indicating its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects. The sulfamoyl group is known to enhance the anti-inflammatory activity by inhibiting cytokines involved in inflammatory processes. In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

2. Anticancer Properties

Several studies have reported the anticancer potential of thiophene derivatives. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation by interfering with cell cycle progression.

3. Antimicrobial Activity

Thiophene derivatives have also been assessed for their antimicrobial properties. The compound showed promising results against Gram-positive and Gram-negative bacteria in preliminary assays. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Study 1: Anti-inflammatory Effects

A study published in MDPI highlighted the anti-inflammatory effects of sulfamoyl-containing thiophene derivatives. The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting a potential for treating inflammatory diseases .

Case Study 2: Anticancer Activity

In a recent investigation, this compound was tested against various cancer cell lines. The compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . The study also noted that the compound triggered apoptosis through caspase activation pathways.

Case Study 3: Antimicrobial Efficacy

A comparative analysis of thiophene derivatives for antimicrobial activity revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .

Summary of Biological Activities

Activity Mechanism IC50/MIC
Anti-inflammatoryInhibition of cytokine productionNot specified
AnticancerInduction of apoptosis; cell cycle inhibitionIC50 = 12 µM (MCF-7)
AntimicrobialDisruption of cell membranesMIC = 15 µg/mL (S. aureus), 20 µg/mL (E. coli)

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step protocols:

Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux in solvents like dimethylformamide (DMF) at 100–120°C .

Sulfamoyl group introduction : Reacting the thiophene intermediate with 4-ethylphenylmethylsulfamoyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Carboxamide coupling : Using coupling agents like EDC/HOBt in tetrahydrofuran (THF) to attach the 4-bromophenyl group.
Key factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents sulfamoyl decomposition), and stoichiometric ratios (1.2:1 sulfamoyl chloride to thiophene intermediate for optimal yield ~65–70%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR (DMSO-d6) identify substituent integration and sulfamoyl group geometry (e.g., splitting patterns for methyl and ethyl groups) .
  • IR : Peaks at 1650–1680 cm1^{-1} confirm the carboxamide C=O stretch, while 1150–1200 cm1^{-1} indicates sulfonamide S=O bonds .
  • X-ray crystallography : Resolves stereochemistry and confirms the thiophene ring planarity (bond angles: 117–122°) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of Br or sulfamoyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Conflicting data (e.g., IC50_{50} variability in anticancer assays) may arise from:

  • Assay conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) .
  • Solubility : Use of DMSO vs. cyclodextrin-based carriers affects bioavailability .
    Methodology :

Standardize assays across multiple cell lines (e.g., HepG2, MCF-7) using identical solvent systems.

Perform comparative dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin).

Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin, focusing on sulfamoyl and bromophenyl moieties as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity using Hammett constants (σmeta_{\text{meta}}) .

Q. How can researchers optimize the compound’s metabolic stability without compromising activity?

Answer:

  • Structural modifications :
    • Replace the ethyl group with a trifluoromethyl (-CF3_3) to reduce CYP450-mediated oxidation .
    • Introduce a para-methoxy group on the phenyl ring to block hydroxylation .
  • In vitro assays :
    • Incubate with liver microsomes (human/rat) and measure half-life (t1/2_{1/2}) via LC-MS.
    • Compare with analogs lacking bromine (e.g., N-(4-chlorophenyl) derivatives) .

Methodological Guidance for Contradictory Results

  • Reproducibility : Cross-validate findings in ≥3 independent labs using identical synthetic batches .
  • Data triangulation : Combine crystallography (bond lengths), NMR (conformational analysis), and docking (binding poses) to resolve structural ambiguities .

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